Unii-7V8GL5F9MQ

Descripción general

Descripción

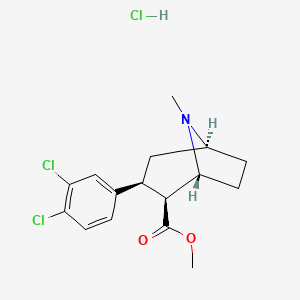

Unii-7V8GL5F9MQ, also known as RTI-111, is a chemical compound with the formula C16H19Cl2NO2.ClH . It is a monoclonal antibody that binds to a protein known as placenta growth factor-2 (PGF2α) found in human blood circulation.

Molecular Structure Analysis

The molecular structure of Unii-7V8GL5F9MQ is linked to its unique identifier (UNII) generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The molecular formula is C16H19Cl2NO2.ClH .Aplicaciones Científicas De Investigación

Neuropharmacological Research

RTI-111, also known as dichloropane, is a potent psychoactive compound that has been used in neuropharmacological studies. It is a 3-phenyltropane analog with high affinity for dopamine, norepinephrine, and serotonin transporters . This makes it a valuable tool for understanding the neuronal actions of stimulants and their effects on the brain’s reward system. For instance, RTI-111 has been utilized to study its reinforcing and discriminative stimulus effects in rhesus monkeys, providing insights into the behavioral potency of methamphetamine .

Behavioral Studies

In behavioral research, RTI-111 has been employed to examine its effects on self-administration patterns in primates. Its similarity to traditional psychomotor stimulants allows researchers to explore the mechanisms behind substance abuse and addiction. Studies have shown that RTI-111 can function as a positive reinforcer, shifting the dose-response function of methamphetamine, indicating its potential to modify drug-seeking behavior .

Monoamine Transporter Research

RTI-111’s high affinity for monoamine transporters is particularly useful in studying the transport mechanisms of neurotransmitters like dopamine, norepinephrine, and serotonin. By blocking the uptake of these monoamines, RTI-111 can help elucidate the role of transporters in various psychiatric disorders and the action of drugs that target these transporters .

Comparative Analysis with Cocaine

Due to its structural and pharmacological resemblance to cocaine, RTI-111 serves as a comparative model for cocaine research. Scientists can investigate the psychotropic effects and potential therapeutic applications or adverse effects of cocaine by studying RTI-111’s action in controlled environments .

Intervention Strategies in Education

While not directly related to the chemical compound RTI-111, the acronym RTI stands for “Response to Intervention,” a framework used in educational settings to improve student learning. This approach involves implementing research-based strategies to remediate deficient performance and monitor the effectiveness of interventions .

Legal and Ethical Implications

The research on RTI-111 also extends to legal and ethical considerations, especially concerning its classification as a research chemical. The compound’s potential for abuse necessitates careful regulation and ethical guidelines to ensure responsible scientific inquiry and prevent misuse .

Propiedades

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDQYHGQIZSGW-LZRDFDPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431334 | |

| Record name | RTI-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyldichloropane hydrochloride | |

CAS RN |

150653-91-1 | |

| Record name | RTI-111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RTI-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RTI-111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8GL5F9MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for RTI-111?

A1: RTI-111 exerts its effects by binding to the dopamine transporter (DAT). [] This binding inhibits the reuptake of dopamine into presynaptic neurons, effectively increasing the concentration of dopamine in the synaptic cleft. [] While the precise binding site of RTI-111 on DAT is not fully elucidated in the provided abstracts, its structural similarity to cocaine suggests it may interact with similar binding pockets.

Q2: How potent is RTI-111 in comparison to other similar compounds?

A2: RTI-111 demonstrates high affinity for the DAT, exhibiting an IC50 value of 0.81 nM. [] This makes it even more potent than its close analog, 3β-(3',4'-dichloro)phenyl)tropane-2β-carboxylic acid methyl ester (RTI-112), which has an IC50 of 0.79 nM. [] Notably, these two compounds were identified as having the highest affinity among the series of 3β-phenyltropane-2β-carboxylic acid methyl esters tested. []

Q3: What structural features of RTI-111 contribute to its activity?

A3: Research suggests that both steric and electrostatic properties of 3β-phenyltropane-2β-carboxylic acid methyl ester analogs, including RTI-111, significantly influence their binding affinity to the dopamine transporter. [] Classical quantitative structure-activity relationship (QSAR) models highlight the importance of the compound's distribution property (pi) in dictating its activity. [] These findings were corroborated by comparative molecular field analysis (CoMFA) studies, which provided further insights into the specific steric and electrostatic interactions that govern binding. []

Q4: Has RTI-111 been investigated in animal models?

A4: Yes, research indicates that RTI-111 has been investigated for its cocaine-like discriminative stimulus effects in rats. [] Additionally, studies in rhesus monkeys have explored both its reinforcing and discriminative stimulus effects, including its interaction with methamphetamine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Dichloro(methyl)silyl]propyl prop-2-enoate](/img/structure/B1588436.png)